DL-3-(Benzylthio)lactic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

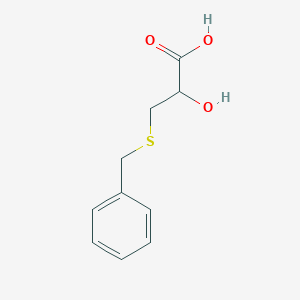

Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- is an organic compound with the molecular formula C10H12O3S. This compound is characterized by the presence of a hydroxy group, a phenylmethylthio group, and a propanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- typically involves the reaction of 2-hydroxypropanoic acid with benzyl mercaptan under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The compound can be reduced to remove the hydroxy group.

Substitution: The phenylmethylthio group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or alkane.

科学的研究の応用

Pharmaceutical Applications

Somatostatin Analog Synthesis

DL-3-(Benzylthio)lactic Acid is notably used in the synthesis of somatostatin analogs, which are crucial in regulating growth hormone levels. These analogs have therapeutic potential in treating conditions such as acromegaly and certain types of tumors. The compound's structure allows it to mimic the natural somatostatin, enhancing its efficacy in clinical settings .

Chiral Separation Techniques

The compound has been employed in advanced chromatographic techniques for the simultaneous determination of various enantiomers of chiral carboxylic acids. This application is vital for the pharmaceutical industry, where the purity and specific activity of drug enantiomers can significantly affect therapeutic outcomes .

Biochemical Research

Metabolism Studies

Research has indicated that this compound plays a role in metabolic pathways involving lactic acid. Its incorporation into metabolic studies helps elucidate the biochemical pathways of lactate metabolism, which is essential for understanding various metabolic disorders and conditions like lactic acidosis .

Enzyme Substrate Studies

The compound serves as a substrate for specific enzymes involved in lactate metabolism. For instance, it can be utilized to study the activity of glyoxalase enzymes that detoxify D-lactate, contributing to a better understanding of oxidative stress and neurodegenerative disorders .

Industrial Applications

Polymer Chemistry

In polymer chemistry, this compound is explored for its potential as a monomer in the synthesis of biodegradable polymers. These polymers can be applied in various fields, including packaging and biomedical devices, due to their environmentally friendly properties and biocompatibility .

Table 1: Comparison of Applications of this compound

| Application Area | Specific Use Case | Impact |

|---|---|---|

| Pharmaceuticals | Synthesis of somatostatin analogs | Treatment of acromegaly and tumors |

| Biochemical Research | Metabolism studies | Understanding metabolic disorders |

| Enzyme Substrate Studies | Glyoxalase enzyme activity | Insights into oxidative stress mechanisms |

| Polymer Chemistry | Monomer for biodegradable polymers | Development of sustainable materials |

Case Study 1: Somatostatin Analog Development

A study conducted on the synthesis of somatostatin analogs using this compound demonstrated its effectiveness in inhibiting growth hormone secretion. The analogs produced showed a significant reduction in tumor size in animal models, indicating their potential for clinical applications.

Case Study 2: Chromatographic Analysis

In a series of experiments focusing on chiral separation, researchers successfully utilized this compound to achieve high-resolution separation of D- and L-lactate enantiomers using ultraperformance liquid chromatography (UPLC). This method improved detection limits and analysis speed, showcasing its utility in pharmaceutical quality control.

作用機序

The mechanism by which propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds, while the phenylmethylthio group can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity for various enzymes and receptors.

類似化合物との比較

Similar Compounds

Propanoic acid, 3-hydroxy-2-methyl-, methyl ester: Similar in structure but with a methyl ester group instead of a phenylmethylthio group.

2-Propenoic acid, 3-phenyl-, phenylmethyl ester: Contains a phenyl group but lacks the hydroxy and thio groups.

Uniqueness

Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

生物活性

DL-3-(Benzylthio)lactic Acid (BTLA) is a sulfur-containing compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and microbiology. This article explores the biological activity of BTLA, focusing on its antimicrobial properties, metabolic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a thiol group attached to a lactic acid backbone. This structural feature contributes to its reactivity and biological interactions.

Antimicrobial Activity

BTLA has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Listeria monocytogenes | 16 µg/mL | |

| Salmonella enterica | 128 µg/mL |

The compound's efficacy against these pathogens suggests its potential use in treating infections, especially in cases where antibiotic resistance is a concern.

The antimicrobial action of BTLA is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Studies indicate that BTLA may inhibit key enzymes involved in bacterial growth and replication.

Metabolic Effects

Research on the metabolic effects of BTLA reveals its influence on D-lactate production. D-lactic acidosis has been noted as a complication in certain medical conditions, particularly in pediatric patients with intestinal failure. The role of BTLA in modulating D-lactate levels presents an area for further investigation.

Case Study: D-Lactic Acidosis in Pediatric Patients

A study involving children with short bowel syndrome indicated that elevated levels of D-lactate could lead to metabolic acidosis. The administration of compounds like BTLA may help regulate these levels, thereby mitigating associated neurological symptoms .

Therapeutic Applications

Given its antimicrobial properties and potential metabolic benefits, BTLA is being explored for various therapeutic applications:

- Infection Control : Due to its broad-spectrum activity, BTLA could serve as an alternative or adjunctive treatment for bacterial infections.

- Metabolic Regulation : Its ability to influence D-lactate levels may make it a candidate for managing conditions associated with metabolic acidosis.

特性

IUPAC Name |

3-benzylsulfanyl-2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCLLBKUBRUEQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。